1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate
Overview
Description
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C39H64O6 for the isodecyl triester and C48H76O6 for the branched isotridecyl triester . . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate typically involves the esterification of 1,2,4-benzenetricarboxylic acid with a mixture of branched tridecyl alcohol and isodecyl alcohol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The esterification reaction is monitored to ensure complete conversion of the acid to the ester. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1,2,4-benzenetricarboxylic acid and the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2,4-Benzenetricarboxylic acid and branched tridecyl alcohol or isodecyl alcohol.
Transesterification: New esters with different alcohol groups.
Oxidation: Carboxylic acids.
Scientific Research Applications
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate has several applications in scientific research and industry:
Plasticizers: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products, improving their flexibility and durability.
Coatings: It is used in coatings and adhesives to enhance their performance characteristics.
Biomedical Research: The compound is studied for its potential use in drug delivery systems and biomedical applications due to its biocompatibility.
Mechanism of Action
The primary mechanism of action of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate involves its ability to stabilize emulsions by preventing the separation of oil and water phases . This property is particularly useful in formulations where consistent texture and stability are required. The compound interacts with the molecular components of the emulsion, reducing surface tension and enhancing the stability of the mixture.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic acid, trioctyl ester: This compound has a similar structure but with octyl groups instead of tridecyl and isodecyl groups.
1,2,4-Benzenetricarboxylic acid, tritridecyl ester: This compound contains only tridecyl groups and is used in similar applications.
Uniqueness
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is unique due to its mixed ester composition, which provides a balance of properties from both tridecyl and isodecyl groups. This combination enhances its performance in various applications, making it more versatile compared to compounds with a single type of ester group.
Properties
IUPAC Name |
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O6/c1-6-7-8-9-10-11-12-13-14-19-24-31-46-40(43)37-29-30-38(41(44)47-32-25-20-15-17-22-27-35(2)3)39(34-37)42(45)48-33-26-21-16-18-23-28-36(4)5/h29-30,34-36H,6-28,31-33H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHAYUWCVQHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
70225-05-7 | |
Record name | 1,2,4-Benzenetricarboxylic acid, branched tridecyl isodecyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070225057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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